The compound is synthesized from various precursors in the quinoline family. It is classified as a chlorinated methoxyquinoline, which indicates the presence of a chlorine atom and a methoxy group on the quinoline ring structure. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-chloro-6-methoxy-4-methylquinoline, with the chemical formula C_10H_8ClN_O.
The synthesis of 2-chloro-6-methoxy-4-methylquinoline typically involves several steps:
The molecular structure of 2-chloro-6-methoxy-4-methylquinoline consists of a bicyclic structure formed by a benzene ring fused to a pyridine ring. Key features include:
The compound exhibits characteristic infrared (IR) absorption bands that can be utilized for identification:
2-Chloro-6-methoxy-4-methylquinoline can undergo various chemical reactions due to its functional groups:
These reactions are typically performed in solvents like ethanol or dichloromethane under controlled temperatures to optimize yields.
The mechanism of action for compounds like 2-chloro-6-methoxy-4-methylquinoline often involves interaction with biological targets such as enzymes or receptors:
The physical and chemical properties of 2-chloro-6-methoxy-4-methylquinoline include:
The applications of 2-chloro-6-methoxy-4-methylquinoline are diverse:
The compound is systematically named 2-Chloro-6-methoxy-4-methylquinoline, reflecting its substitution pattern on the quinoline heterocycle. Its molecular formula is C₁₁H₁₀ClNO, corresponding to a molecular weight of 207.66 g/mol [1] [2] [7]. The structure consists of a bicyclic quinoline core with three substituents:
The canonical SMILES string is CC1=CC(Cl)=NC2C=CC(=CC1=2)OC, which encodes the connectivity of atoms and the positions of substituents [1] [7]. The International Chemical Identifier (InChI) key is VXGIQWGIRMJJDC-UHFFFAOYSA-N, providing a standardized identifier for database searches [1] [7].
Table 1: Atomic Connectivity and Bonding
| Position | Substituent | Bond Type | Stereochemistry |
|---|---|---|---|
| 2 | Chlorine | C-Cl | Planar |
| 4 | Methyl | C-C | Tetrahedral |
| 6 | Methoxy | C-O-C | Planar |
While experimental spectral data for 2-chloro-6-methoxy-4-methylquinoline are limited in the provided sources, inferences can be drawn from analogous quinoline derivatives and computational predictions:
C-O-C asymmetric stretch of methoxy group (1,250–1,150 cm⁻¹) [6] [8].
Nuclear Magnetic Resonance (NMR):Predicted signals based on quinoline core chemistry [6] [8]:
Table 2: Predicted NMR Chemical Shifts
| Atom/Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| C4-CH₃ | 2.6 | 20 |
| OCH₃ | 3.9 | 56 |
| H-5 (aromatic) | 7.4 | 120 |
| H-7 (aromatic) | 7.6 | 125 |
| H-8 (aromatic) | 8.1 | 135 |
| C2 (chlorine) | - | 150 |
| C4 (methyl) | - | 152 |
Mass Spectrometry (MS):The molecular ion peak [M⁺] would appear at m/z 207. The isotopic pattern is characterized by a 3:1 ratio of M⁺ and [M+2]⁺ peaks due to chlorine-35/37 isotopes [1] [5].
UV-Vis Spectroscopy:Quinoline derivatives typically exhibit π→π* transitions in the 250–350 nm range. The methoxy group may cause a bathochromic shift compared to unsubstituted quinoline [6] [8].
No experimental crystal structure for 2-chloro-6-methoxy-4-methylquinoline is reported in the search results. However, computational modeling reveals key structural features:
Density Functional Theory (DFT) Optimizations:Geometry optimizations (e.g., at B3LYP/6-31G* level) predict a planar quinoline core with substituents influencing electron distribution [8]. The methyl group at C4 adopts a slight pyramidalization due to sp³ hybridization.
Electron Density Analysis:The molecular electrostatic potential (MEP) map shows:
Delocalized electron density across the aromatic system [8] [10].
Frontier Molecular Orbitals (FMOs):The HOMO-LUMO gap (energy difference between highest occupied and lowest unoccupied molecular orbitals) is estimated at ~4.5 eV, indicating moderate chemical reactivity [8]. The HOMO is localized on the quinoline ring and methoxy group, while the LUMO includes the electron-deficient C2-Cl region.
Table 3: Computational Parameters
| Parameter | Value/Description |
|---|---|
| Optimization Level | B3LYP/6-31G* |
| Dipole Moment | ~3.5 Debye |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -2.3 eV |
| Band Gap | 4.5 eV |
The integration of computational and spectral data provides a comprehensive structural profile of 2-chloro-6-methoxy-4-methylquinoline, essential for its applications in medicinal chemistry and materials science.
CAS No.: 444811-29-4
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 67707-87-3
CAS No.: 749786-16-1
CAS No.: